molecular formula C20H27N3O3 B10998285 1-(4-Benzylpiperidino)-4-(3-oxopiperazino)-1,4-butanedione

1-(4-Benzylpiperidino)-4-(3-oxopiperazino)-1,4-butanedione

Cat. No.: B10998285
M. Wt: 357.4 g/mol
InChI Key: SXGVKCSFEOWJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperidino)-4-(3-oxopiperazino)-1,4-butanedione is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and a piperazine ring with an oxo group, connected by a butanedione linker. Its unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

The synthesis of 1-(4-Benzylpiperidino)-4-(3-oxopiperazino)-1,4-butanedione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-benzylpiperidine, the piperidine ring is formed through cyclization reactions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the intermediate with a suitable piperazine derivative.

    Formation of the Butanedione Linker:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Benzylpiperidino)-4-(3-oxopiperazino)-1,4-butanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Benzylpiperidino)-4-(3-oxopiperazino)-1,4-butanedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidino)-4-(3-oxopiperazino)-1,4-butanedione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Benzylpiperidino)-4-(3-oxopiperazino)-1,4-butanedione can be compared with similar compounds, such as:

    1-(4-Benzylpiperidino)-4-(3-oxopiperazino)-1,4-pentanedione: Similar structure but with a pentanedione linker.

    1-(4-Benzylpiperidino)-4-(3-oxopiperazino)-1,4-hexanedione: Similar structure but with a hexanedione linker.

The uniqueness of this compound lies in its specific linker length and substitution pattern, which influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-4-(3-oxopiperazin-1-yl)butane-1,4-dione

InChI

InChI=1S/C20H27N3O3/c24-18-15-23(13-10-21-18)20(26)7-6-19(25)22-11-8-17(9-12-22)14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,21,24)

InChI Key

SXGVKCSFEOWJCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC(=O)N3CCNC(=O)C3

Origin of Product

United States

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